This compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. It can be classified under the broader category of pyridine derivatives, which are known for their diverse biological activities. The oxazole and morpholine components contribute to its unique chemical properties and potential biological interactions.
The synthesis of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine typically involves several steps:
The detailed synthetic pathway may vary based on specific experimental conditions and desired derivatives.
The molecular structure of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is expected to participate in various chemical reactions:
The mechanism of action for (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine is not fully characterized but may involve:
Further studies are required to elucidate its precise mechanism through biochemical assays and structural biology approaches.
The physical and chemical properties of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine include:
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine has potential applications in several fields:
Oxazolo[4,5-b]pyridine belongs to the bicyclic azole fusion family characterized by a five-membered oxazole ring annulated with pyridine at the 4,5-bond. This condensed heterocycle exhibits distinct electronic properties due to the electron-deficient pyridine nucleus coupled with the moderately electron-rich oxazole component. The system displays bioisosteric equivalence to several privileged scaffolds in medicinal chemistry:
The specific regioisomeric preference for [4,5-b]-fusion over alternative arrangements is pharmacologically significant. This orientation positions the pyridine nitrogen ortho to the oxazole oxygen, creating a hydrogen bond acceptor triad ideal for forming bidentate interactions with target proteins. Substituent effects at the 2-position (particularly aryl or heteroaryl groups) substantially modulate bioactivity, as evidenced by historical anti-inflammatory agents where 2-phenyl derivatives demonstrated potency comparable to indomethacin without associated gastrointestinal irritation [9].
Table 1: Structural Characteristics of (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine
Property | Specification | Pharmacological Implication |
---|---|---|
Molecular Formula | C₁₁H₁₅ClN₄O₂ (hydrochloride salt) | Optimal molecular weight for CNS penetration |
Molecular Weight | 270.71 g/mol | Compliance with Lipinski guidelines |
Hydrogen Bond Acceptors | 6 | Enhanced target interaction capability |
Hydrogen Bond Donors | 2 (primary amine + HCl) | Solubility and membrane permeability balance |
Rotatable Bonds | 2 | Conformational flexibility for target complementarity |
Topological Polar Surface Area | 77.4 Ų | Blood-brain barrier permeability potential |
CAS Registry Number | 1431964-99-6 (hydrochloride) | Unique chemical identifier |
The morpholine ring represents a versatile pharmacophore extensively employed to modulate drug-like properties. When incorporated as the 4-substituted morpholin-2-ylmethanamine moiety in this hybrid scaffold, it contributes multiple advantageous characteristics:
The strategic positioning of the primary amine on the morpholine's 2-position creates a spatially extended pharmacophore with vectorial diversity. This structural arrangement enables simultaneous engagement with complementary binding regions in biological targets. Historical precedents demonstrate morpholine-2-ylmethanamine's utility in CNS agents, exemplified by compounds such as [4-(pyridin-2-ylmethyl)morpholin-2-yl]methanamine (CAS 141815-42-1) which served as key intermediates in neuroactive drug development [4]. The protonatable amine (pKa ~8-9) facilitates membrane penetration in unionized form while promoting target interaction through cation formation. This property profile makes morpholine-containing amines particularly valuable for designing compounds targeting intracellular enzymes and receptors [8].
The therapeutic exploration of oxazole-fused heterocycles spans several decades, evolving from serendipitous discoveries to rational design approaches:
The structural progression reflects a paradigm shift from incidental observations to structure-based design principles. Modern derivatives like (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine incorporate sophisticated understanding of molecular recognition requirements for specific target classes. The morpholine linkage serves as a versatile spacer that optimally positions the oxazolopyridine pharmacophore while introducing favorable physicochemical properties unattainable with earlier architectures [1] [5].
Table 2: Historical Development of Oxazole-Fused Heterocycles in Medicinal Chemistry
Era | Representative Structures | Therapeutic Application | Design Innovation |
---|---|---|---|
1970s-1980s | 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Non-acidic anti-inflammatory agents | Gastroprotective NSAID alternatives |
1990s-2000s | 2-(Heteroaryl)oxazolo[5,4-b]pyridines | Kinase inhibition prototypes | Purine bioisosterism exploitation |
2010s-Present | (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine | Targeted CNS and oncology therapeutics | Hybrid scaffold with optimized ADMET properties |
The compound (4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine represents the current state-of-the-art in this evolutionary trajectory. Its chemical architecture (CAS 1431964-99-6) exemplifies rational molecular hybridization where the oxazolopyridine unit functions as the primary pharmacophore, while the morpholine-2-ylmethanamine component serves as a multifunctional modifier enhancing solubility, bioavailability, and target engagement. This structural synergy underscores the compound's relevance in contemporary drug discovery pipelines targeting neurologically and oncologically relevant pathways [5] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: